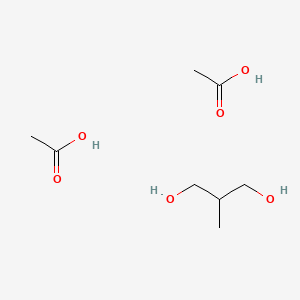
Acetic acid;2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methylpropane-1,3-diol is a chemical compound with the molecular formula C8H18O6 and a molecular weight of 210.22500 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, biodegradable glycol that is widely used in polymer and coating applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;2-methylpropane-1,3-diol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) for in situ acetal exchange .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous processes to ensure high yield and purity. The use of catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to be effective for the acetalization of carbonyl compounds .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acetyl chloride (CH3COCl) and ethanoic anhydride (C4H6O3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;2-methylpropane-1,3-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid;2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a stabilizer for enzymes and other proteins by forming hydrogen bonds and maintaining the structural integrity of the molecules . In industrial applications, it functions as a plasticizer and stabilizer, enhancing the flexibility and durability of polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydroxy-2-methylpropane
- 2-Methylpropan-1,3-diol
- Methylpropanediol
- 1,3-Diacetoxy-2-methyl-propane
- 2-methyl-1,3-propanediyl diacetate
- 2-(acetoxymethyl) propyl acetate
Uniqueness
Acetic acid;2-methylpropane-1,3-diol is unique due to its combination of acetic acid and 2-methylpropane-1,3-diol, which imparts distinct chemical and physical properties. Its biodegradability and low toxicity make it an attractive choice for various applications, particularly in environmentally friendly products .
Propiedades
Número CAS |
55289-53-7 |
|---|---|
Fórmula molecular |
C8H18O6 |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
acetic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C4H10O2.2C2H4O2/c1-4(2-5)3-6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
LHACXHVRQVEDMK-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)CO.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


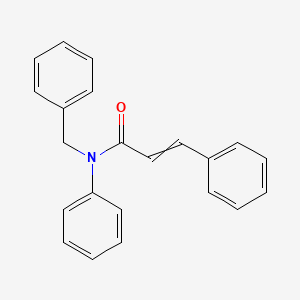
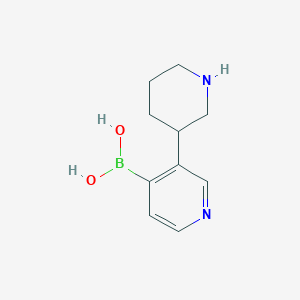
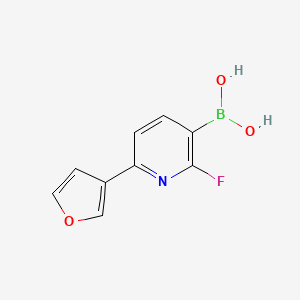
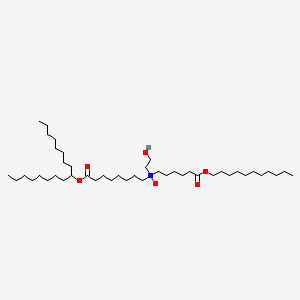
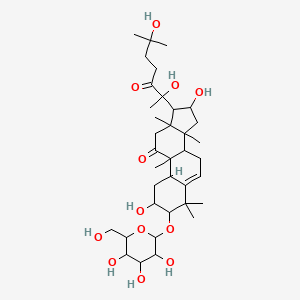
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
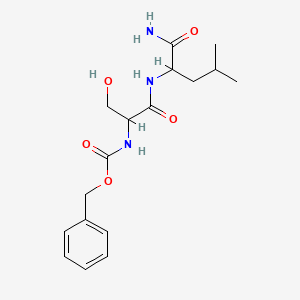
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
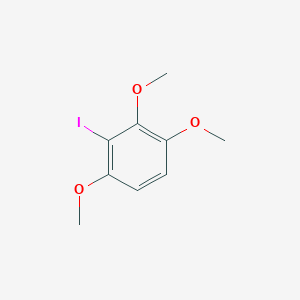
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
